(4-Methoxy-1H-indazol-6-yl)boronic acid
Description
(4-Methoxy-1H-indazol-6-yl)boronic acid is a heteroaromatic boronic acid derivative featuring an indazole core substituted with a methoxy group at the 4-position and a boronic acid moiety at the 6-position. Indazole-based boronic acids are pivotal in medicinal chemistry and organic synthesis due to their ability to participate in Suzuki-Miyaura cross-coupling reactions and reversible diol complexation, enabling applications in drug development, biosensing, and materials science .
Properties
Molecular Formula |
C8H9BN2O3 |
|---|---|
Molecular Weight |
191.98 g/mol |
IUPAC Name |
(4-methoxy-1H-indazol-6-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-14-8-3-5(9(12)13)2-7-6(8)4-10-11-7/h2-4,12-13H,1H3,(H,10,11) |
InChI Key |
PCZISILLQFASAK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=NN2)C(=C1)OC)(O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of (4-Methoxy-1H-indazol-6-yl)boronic acid typically involves the borylation of the corresponding indazole derivative. One common method is the Miyaura borylation, which uses a palladium catalyst to facilitate the reaction between an aryl halide and a diboron reagent . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(4-Methoxy-1H-indazol-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF. Major products formed from these reactions include biaryl compounds and other complex organic molecules.
Scientific Research Applications
(4-Methoxy-1H-indazol-6-yl)boronic acid has a wide range of applications in scientific research:
Biology: This compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Methoxy-1H-indazol-6-yl)boronic acid in chemical reactions involves the formation of boron-carbon bonds. In the Suzuki-Miyaura coupling, for example, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on pKa and Lewis Acidity
The pKa of boronic acids is critical for their reactivity and physiological applicability. Electron-donating groups like methoxy increase pKa, reducing acidity compared to electron-withdrawing substituents (e.g., fluorine). For example:
- (4-Fluoro-1H-indazol-6-yl)boronic acid (pKa ~7.5–8.5): Fluorine’s electron-withdrawing effect lowers pKa, enhancing diol binding at physiological pH .
- (4-Methoxy-1H-indazol-6-yl)boronic acid : The methoxy group likely raises pKa (>8.5), making it less effective in physiological environments but more stable in basic conditions .
- 3-Methyl-1H-indazol-6-ylboronic acid : Methyl substitution (electron-donating but less polar than methoxy) may result in intermediate pKa, balancing reactivity and solubility .
Table 1: Comparative pKa and Binding Properties
Reactivity in Cross-Coupling Reactions
The electronic and steric profile of substituents affects Suzuki-Miyaura coupling efficiency:
- Methoxy-substituted analogs : The methoxy group can act as a meta-directing group (meta-DG) in C–H functionalization, enabling regioselective coupling. However, steric hindrance at the 4-position may slow transmetalation compared to smaller substituents like fluorine .
- Fluoro-substituted analogs : Fluorine’s small size and electron-withdrawing nature enhance oxidative addition rates, making these derivatives more reactive in cross-coupling .
- Methyl-substituted analogs : Methyl groups provide steric bulk without strong electronic effects, favoring reactions requiring moderate reactivity .
Stability and Hydrolysis Resistance
Boronic esters (e.g., pinacol esters) are often used to stabilize boronic acids. For example:
- (4-Fluoro-1H-indazol-6-yl)boronic acid pinacol ester exhibits hydrolytic stability under acidic conditions, making it suitable for prolonged storage .
- Free boronic acids : this compound may hydrolyze faster than its ester derivatives but slower than aliphatic boronic acids due to aromatic stabilization .
Key Research Findings
Electronic Tuning : Substituent position (4 vs. 6) and electronic nature (e.g., -OCH₃ vs. -F) significantly alter pKa and diol affinity, impacting therapeutic and sensing utility .
Steric Effects in Catalysis : 4-Methoxy groups reduce coupling efficiency in sterically hindered environments compared to smaller substituents .
Stability Trade-offs : While pinacol esters enhance stability, free boronic acids like this compound remain indispensable for direct synthetic applications .
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